(2E)-3-phenyl-2-thien-2-ylacrylic acid
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Overview
Description
(2E)-3-phenyl-2-thien-2-ylacrylic acid is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of a phenyl group and a thiophene ring attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-2-thien-2-ylacrylic acid typically involves the reaction of thiophene derivatives with phenylacetic acid under specific conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the thiophene derivative and phenylacetic acid are combined in the presence of a strong base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-2-thien-2-ylacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2E)-3-phenyl-2-thien-2-ylacrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-2-thien-2-ylacrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-phenyl-2-furylacrylic acid: Similar structure but with a furan ring instead of a thiophene ring.
(2E)-3-phenyl-2-pyridylacrylic acid: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
(2E)-3-phenyl-2-thien-2-ylacrylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
(2E)-3-phenyl-2-thien-2-ylacrylic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its acrylic acid backbone with a phenyl and thienyl substituent. The compound's molecular formula is C12H10O2S, and it possesses a molecular weight of approximately 218.27 g/mol. Its structure allows for various interactions with biological targets, which underpins its pharmacological potential.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by Awad et al. (2024) evaluated the compound's efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results are summarized in Table 1.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.
Cytotoxicity
The cytotoxic effects of this compound were assessed using human cancer cell lines. The National Institute of Cancer in Cairo conducted experiments that revealed the compound's ability to induce apoptosis in cancer cells. The IC50 values obtained are presented in Table 2.
Cell Line | IC50 (μM) |
---|---|
HeLa (Cervical Cancer) | 15 |
MCF7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 25 |
These findings indicate that the compound could be further explored for its anticancer properties.
The biological activity of this compound is believed to involve its interaction with specific enzymes and receptors within cells. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, its potential role as an enzyme inhibitor can disrupt bacterial cell wall synthesis or cancer cell proliferation pathways.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of American Science highlighted the antimicrobial properties of various derivatives of thienyl-acrylic acids, including this compound. The study found that modifications to the thienyl group significantly affected antimicrobial potency, underscoring the importance of structural variations in enhancing biological activity .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of the compound against different cancer cell lines. The results indicated that structural modifications could lead to improved selectivity and potency against specific cancer types, suggesting avenues for drug design.
Properties
IUPAC Name |
(E)-3-phenyl-2-thiophen-2-ylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c14-13(15)11(12-7-4-8-16-12)9-10-5-2-1-3-6-10/h1-9H,(H,14,15)/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFYTLRQUHFIRX-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=CS2)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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